2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and material science. This compound features a phenoxy group substituted with chlorine and methyl groups, along with two furan-2-ylmethyl groups attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide typically involves multiple steps. One common route starts with the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate under anhydrous conditions to yield 2-(4-chloro-3-methylphenoxy)acetate. This intermediate is then treated with hydrazine hydrate to form 2-(4-chloro-3-methylphenoxy)acetohydrazide. Finally, the acetohydrazide is reacted with different aromatic furfural aldehydes to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The phenoxy and furan groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Halogen substitution reactions can occur at the chlorine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anthelmintic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell walls and inhibits enzyme activity. The compound’s anthelmintic activity is attributed to its ability to interfere with the metabolic pathways of parasitic worms .
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3-methylphenoxy)acetohydrazide: A precursor in the synthesis of the target compound.
Schiff bases derived from p-chloro-m-cresol: Structurally related compounds with similar bioactive properties.
Uniqueness
2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide stands out due to its dual furan-2-ylmethyl groups, which enhance its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H20ClNO4 |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C20H20ClNO4/c1-14-11-16(7-8-19(14)21)26-15(2)20(23)22(12-17-5-3-9-24-17)13-18-6-4-10-25-18/h3-11,15H,12-13H2,1-2H3 |
InChI Key |
OIJBPGMHXGTBPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC=CO2)CC3=CC=CO3)Cl |
Origin of Product |
United States |
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